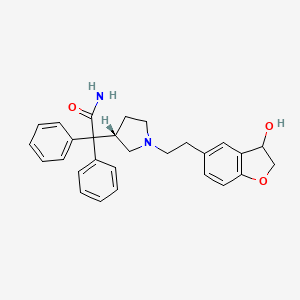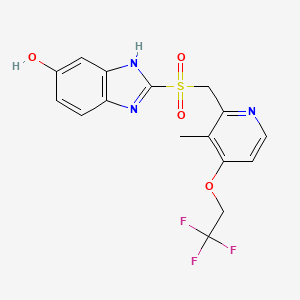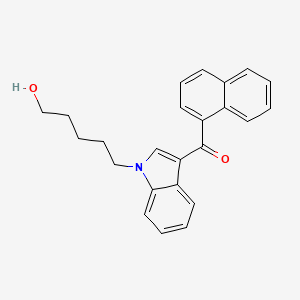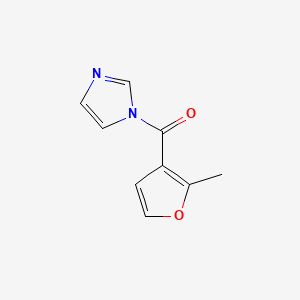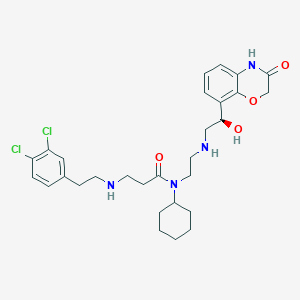
A-893
Overview
Description
A-893 is a potent and selective inhibitor of the enzyme lysine methyltransferase SMYD2. This compound has garnered significant attention due to its ability to inhibit the methylation of lysine residues on histone and non-histone proteins, which plays a crucial role in regulating gene expression and maintaining cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-893 involves the systematic exploration of the structure-activity relationships of a previously known benzoxazinone compound. The synthetic route includes several key steps:
Formation of the Benzoxazinone Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:
Batch Processing: Utilizing batch reactors to carry out the cyclization and functional group modification steps.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
A-893 primarily undergoes the following types of reactions:
Substitution Reactions: The chloro groups in this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the amino groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, which can have varying biological activities depending on the nature of the substituents .
Scientific Research Applications
A-893 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the role of lysine methylation in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of SMYD2 inhibition on cellular processes.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit the methylation of tumor suppressor proteins such as p53.
Industry: Utilized in the development of new drugs targeting epigenetic modifications
Mechanism of Action
A-893 exerts its effects by selectively inhibiting the enzyme lysine methyltransferase SMYD2. The inhibition occurs through the binding of this compound to the active site of SMYD2, preventing the methylation of lysine residues on target proteins. This leads to the suppression of gene expression and modulation of various cellular pathways. The primary molecular target is the tumor suppressor protein p53, where this compound inhibits the methylation of lysine 370, thereby affecting its stability and activity .
Comparison with Similar Compounds
Similar Compounds
AZ505: Another selective inhibitor of SMYD2 with a similar mechanism of action but slightly less potent than A-893.
EPZ031686: A selective inhibitor of the enzyme EZH2, which also targets lysine methylation but on different residues and proteins
Uniqueness of this compound
This compound stands out due to its high potency and selectivity for SMYD2, with an IC50 value of 2.8 nanomolar. This makes it a valuable tool for studying the specific biological functions of SMYD2 and its role in disease processes .
Properties
IUPAC Name |
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2R)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38Cl2N4O4/c30-23-10-9-20(17-24(23)31)11-13-32-14-12-28(38)35(21-5-2-1-3-6-21)16-15-33-18-26(36)22-7-4-8-25-29(22)39-19-27(37)34-25/h4,7-10,17,21,26,32-33,36H,1-3,5-6,11-16,18-19H2,(H,34,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRBXBROEPXZHF-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCNCC(C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N(CCNC[C@@H](C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


